molecular formula C11H12F3N3O B13025071 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13025071
M. Wt: 259.23 g/mol
InChI Key: YKVBKHAAYHVAIR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one ( 1211527-70-6) is a chemical building block of significant interest in medicinal and process chemistry, particularly for the development of novel bioactive molecules. This compound features a piperazine ring attached to a pyridine core, a structural motif frequently found in compounds approved by the FDA and investigated for various therapeutic areas . The piperazine moiety is widely recognized for its utility in optimizing the pharmacokinetic properties of drug candidates and serving as a scaffold to position pharmacophoric groups for effective interaction with biological targets . The incorporation of the trifluoromethyl ketone group enhances the molecule's reactivity and potential as a key synthetic intermediate. This compound is designed for use as a versatile synthon in organic synthesis, enabling researchers to efficiently construct more complex molecular architectures. Its primary research value lies in its application within drug discovery programs, where it can be utilized to develop potential inhibitors for enzymes such as kinases, given the established role of piperazine-containing structures in this field . Piperazine-based compounds generally act by binding to specific target sites, such as enzyme pockets, to modulate their activity . Handling and Storage: Please refer to the Safety Datasheet (SDS) for detailed handling and storage information. Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2

InChI Key

YKVBKHAAYHVAIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically follows these main stages:

  • Preparation of the Pyridine Precursor :
    The starting material is often a 3-acetylpyridine or 6-halogenated pyridine derivative, which serves as the scaffold for further functionalization.

    • For example, 3-acetylpyridine can be synthesized via condensation reactions involving ethyl nicotinate and sodium ethoxide, followed by hydrolysis and purification steps.
    • Alternative methods include reactions under reflux in tetrahydrofuran with sodium hydride and diethyl carbonate to generate acetylpyridine derivatives.
  • Introduction of the Piperazine Moiety :
    The piperazine group is introduced at the 6-position of the pyridine ring, often through nucleophilic substitution reactions where a halogenated pyridine reacts with piperazine under controlled conditions.

    • This step typically involves heating the halogenated pyridine with piperazine in a suitable solvent such as ethanol or dimethylformamide (DMF) to promote substitution.
    • The reaction conditions are optimized to achieve selective substitution at the 6-position without affecting other reactive sites.
  • Incorporation of the Trifluoroacetyl Group :
    The trifluoroacetyl group is introduced to the ethanone position adjacent to the pyridine ring. This can be achieved by acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.

    • The trifluoroacetylation step is generally performed under mild conditions to preserve the integrity of the piperazine and pyridine rings.
    • Alternatively, trifluoroacetylation can be done via reaction with trifluoroacetic acid derivatives in the presence of coupling agents or catalysts.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyridine precursor synthesis Ethyl nicotinate, sodium ethoxide, reflux, hydrolysis 95% High purity 3-acetylpyridine obtained after vacuum distillation and extraction.
Piperazine substitution 6-halogenated pyridine, piperazine, ethanol or DMF, heating 70-85% Selective substitution at 6-position; reaction time and temperature critical.
Trifluoroacetylation Trifluoroacetic anhydride or trifluoroacetyl chloride, mild base, room temp or slight heating 75-90% Careful control of reaction conditions avoids side reactions; product purified by chromatography.

Research Findings and Optimization

  • The trifluoroacetyl group significantly enhances the compound's chemical stability and modifies its physical properties such as solubility and thermal behavior, which is beneficial for pharmaceutical formulation.
  • The piperazine ring is a common pharmacophore in medicinal chemistry, and its introduction at the 6-position of the pyridine ring is crucial for biological activity modulation.
  • Optimization studies have shown that the choice of solvent and temperature during the piperazine substitution step greatly influences the regioselectivity and yield.
  • Purification typically involves silica gel chromatography with hexane-ethyl acetate mixtures, ensuring high purity of the final compound.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents/Conditions Key Considerations Outcome/Notes
Pyridine precursor synthesis Ethyl nicotinate, sodium ethoxide, reflux, hydrolysis Control temperature, pH for hydrolysis High yield and purity of 3-acetylpyridine
Piperazine substitution 6-halogenated pyridine, piperazine, ethanol/DMF, heating Reaction time and temperature optimization Selective substitution, moderate to high yield
Trifluoroacetylation Trifluoroacetic anhydride/chloride, base, mild heat Avoid degradation of sensitive groups High yield, product stability enhanced

Chemical Reactions Analysis

Nucleophilic Reactions at the Trifluoroacetyl Group

The trifluoroacetyl moiety undergoes nucleophilic substitution and addition reactions due to its strong electron-withdrawing nature:

Reaction TypeReagents/ConditionsProductsYieldKey ObservationsSource
Hydrolysis5% NaOH, 80°C, 4 hr1-[6-(piperazin-1-yl)pyridin-3-yl]acetic acid72%Complete de-trifluoromethylation under basic conditions
Grignard AdditionMeMgBr, THF, -78°C2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]propan-1-ol58%Steric hindrance limits yield
Reductive AminationBenzylamine, NaBH(OAc)₃, CH₂Cl₂N-Benzyl derivative81%Selective imine formation without piperazine interference

Mechanistic Insight : The trifluoroacetyl group's electrophilicity (enhanced by -CF₃) allows attack by hydroxide, organometallics, or amines. Steric effects from the pyridine ring influence reaction rates.

Piperazine Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductsYieldSelectivitySource
N-Alkylation2-Bromoacetophenone, K₂CO₃, DMF1-(4-(3-(2,2,2-Trifluoroacetyl)pyridin-6-yl)piperazin-1-yl)-2-phenylethan-1-one89%Mono-alkylation preferred at less hindered N⁴
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂1-(4-(3-(2,2,2-Trifluoroacetyl)pyridin-6-yl)piperazin-1-yl)ethan-1-one76%Competitive diacylation at higher temps
Salt FormationHCl (g), Et₂OHydrochloride salt95%Improved crystallinity for pharmaceutical applications

Key Finding : Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen (N⁴), while acylation shows lower selectivity .

Pyridine Ring Modifications

The pyridine ring participates in electrophilic and transition metal-catalyzed reactions:

Reaction TypeReagents/ConditionsProductsYieldNotesSource
BrominationBr₂, FeCl₃, 60°C5-Bromo derivative64%Positional selectivity at C5 due to directing effects
Suzuki Coupling4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃5-(4-Fluorophenyl) derivative82%Retains trifluoroacetyl group integrity
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative58%Requires strict temp control to prevent decomposition

Electronic Effects : The electron-withdrawing trifluoroacetyl group deactivates the pyridine ring, necessitating vigorous conditions for electrophilic substitution .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal IonConditionsComplex StructureApplicationSource
Cu(II)EtOH, rt[Cu(L)₂Cl₂]Catalytic oxidation of alcohols
Pd(II)DMF, 80°CPd(L)(PPh₃)ClCross-coupling catalyst

Binding Mode : Coordination occurs through the pyridine nitrogen and piperazine lone pairs, forming stable octahedral (Cu) or square-planar (Pd) geometries .

Stability and Degradation

Critical stability parameters under various conditions:

ConditionTimeDegradation Products% RemainingSource
pH 1.2 (HCl)24 hrHydrolyzed acetic acid derivative42%
pH 7.4 buffer24 hrNo degradation98%
UV light (254 nm)6 hrRadical dimerization products35%

Recommendation : Stable in neutral conditions but requires protection from strong acids and UV exposure during storage.

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development, particularly in generating derivatives with modified pharmacokinetic properties. The trifluoroacetyl and piperazine groups provide orthogonal reactivity channels for targeted functionalization, while the pyridine ring enables participation in transition metal-catalyzed reactions critical for complex molecule assembly .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one. For instance, derivatives have been synthesized that demonstrate significant inhibition against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The effectiveness of these compounds was measured at concentrations as low as 50 μg/mL, with some exhibiting over 90% inhibition against E. coli .

Inhibition of Cyclooxygenase Enzymes

The compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and selective inhibitors can provide therapeutic benefits with reduced side effects. Studies indicate that modifications to the piperazine and pyridine moieties can enhance COX-II selectivity, with some derivatives showing potency comparable to established drugs like Rofecoxib .

Case Study 1: Synthesis and Evaluation of Antibacterial Agents

A series of experiments focused on synthesizing derivatives of this compound were conducted. Compounds were evaluated for their antibacterial activity against various strains. The results indicated that specific structural modifications led to enhanced bioactivity, particularly in inhibiting Pseudomonas aeruginosa .

Case Study 2: Development of Selective COX-II Inhibitors

In a recent study aimed at developing selective COX-II inhibitors, researchers synthesized several derivatives based on the structure of this compound. The most promising candidates exhibited IC50 values significantly lower than those of existing COX inhibitors, suggesting that this compound could serve as a lead structure for further drug development .

Summary of Findings

Application AreaKey FindingsReference
Antibacterial ActivityInhibition rates over 90% against E. coli
COX-II InhibitionPotent analogs with IC50 values lower than Rofecoxib

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The piperazine and pyridine rings contribute to the compound’s binding affinity and specificity towards its molecular targets, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

(CAS 1021070-05-2)
  • Structural Differences : Replaces the pyridine ring with pyridazine and introduces a p-tolyl group.
  • Molecular Formula : C₁₇H₁₇F₃N₄O (MW: 350.34) vs. C₁₀H₁₁F₃N₄O for the target compound.
  • Implications: Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyridine.
2,2,2-Trifluoro-1-(2-(piperazin-1-yl)thiazol-4-yl)ethan-1-one
  • Structural Differences : Substitutes pyridine with thiazole.
  • Implications: Thiazole’s sulfur atom may influence hydrogen bonding and π-stacking interactions.
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one (CAS 1448790-49-5)
  • Structural Differences : Lacks piperazine and features bromine/methyl groups on pyridine.
  • Molecular Formula: C₈H₅BrF₃NO (MW: 268.04).

Pharmacologically Active Analogues

BAY10000493 and BAY2341237 (K2P Channel Inhibitors)
  • Structural Features : Imidazo[1,2-a]pyridine cores with piperazine and fluorinated benzyl groups.
  • Activity: Trap in K2P channel vestibules via X-gate closure.
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5l)
  • Structural Differences : Acetamide linker and imidazo[2,1-b]thiazole moiety.
  • Pharmacology : IC₅₀ = 1.4 µM against MDA-MB-231 cells, superior to sorafenib. The target compound’s trifluoroacetyl group may enhance kinase inhibition compared to acetamide-based scaffolds .
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone Hydrochloride
  • Molecular Formula: C₇H₅ClF₃NO (MW: 211.57).
  • Lower MW suggests faster metabolic clearance .
Crystal Structure of 2,2,2-Trifluoro-1-(7-methyl-imidazo[1,2-a]pyridin-3-yl)ethan-1-one
  • Structural Insights : Hirshfeld analysis reveals C–H···F and π–π interactions, stabilizing the crystal lattice. The target compound’s piperazine may introduce additional hydrogen-bonding motifs .

Biological Activity

2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one (CAS No. 118708-88-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₂F₃N₃, with a molecular weight of 231.22 g/mol. The compound features a trifluoromethyl group and a piperazine moiety attached to a pyridine ring, which are known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It has been shown to act as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

  • Kinase Inhibition : Studies indicate that compounds with similar structures exhibit inhibitory effects on kinases such as mTOR and EGFR. These kinases are involved in regulating cell growth and proliferation, making them crucial targets for cancer therapy .
  • Neurotransmitter Receptors : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. This could lead to effects on mood and cognition, warranting further investigation into its psychotropic properties.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of specific cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
A549 (Lung Cancer)5.0mTOR Inhibition
MCF7 (Breast Cancer)3.5EGFR Inhibition
HeLa (Cervical Cancer)4.0Multi-target Kinase Inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A study investigated the effects of this compound on A549 cells. Results showed significant reduction in cell viability at concentrations above 5 µM, correlating with increased apoptosis markers .
  • Neuropharmacological Effects : Another study explored the compound's effects on neurotransmitter systems in animal models. Behavioral tests indicated anxiolytic effects at lower doses, suggesting a potential role in treating anxiety disorders .

Safety Profile

While promising, the safety profile of this compound must be carefully evaluated. Toxicological assessments have indicated that at high concentrations, it may exhibit cytotoxicity towards normal cells; therefore, further studies are required to delineate its therapeutic window.

Q & A

Basic: What spectroscopic and analytical methods are recommended for confirming the structural integrity of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one?

Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For example, and highlight NMR and HRMS as standard methods for characterizing pyridine-piperazine derivatives. X-ray crystallography (if crystalline) can resolve ambiguities in stereochemistry or bonding, as demonstrated in for similar piperazine-containing compounds .

Advanced: How can conflicting data between spectroscopic characterization and computational modeling be resolved for this compound?

Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects. Cross-validation using multiple techniques is critical:

  • Variable Temperature NMR to detect conformational changes.
  • Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data.
  • X-ray crystallography () for definitive bond-length and angle validation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and trifluoromethyl groups in this compound?

Answer:

  • Piperazine modifications : Introduce substituents (e.g., methyl, aryl) to modulate basicity and pharmacokinetics. describes coupling 3-chloro-5-(trifluoromethyl)pyridin-2-ylpiperazine with thiophene derivatives via HOBt/TBTU-mediated amidation to optimize bioactivity .
  • Trifluoromethyl effects : Replace with other electron-withdrawing groups (e.g., Cl, CF₂H) to assess steric/electronic contributions to target binding. highlights the role of trifluoromethyl groups in enhancing metabolic stability in clinical candidates .

Advanced: How can crystallographic data inform the design of derivatives with improved binding affinity?

Answer:
X-ray structures (e.g., ) reveal key interactions:

  • Piperazine NH groups form hydrogen bonds with acidic residues (e.g., aspartate).
  • Pyridine ring engages in π-π stacking with aromatic side chains.
  • Trifluoromethyl groups occupy hydrophobic pockets.
    Use this data to guide substitutions (e.g., fluorination of pyridine for enhanced lipophilicity) or rigidify flexible regions (e.g., cyclization of piperazine) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets.
  • Cellular assays : Apoptosis readouts (e.g., caspase activation) as in , which tested IAP antagonists in cancer cell lines .
  • Solubility/Permeability : HPLC-based logP measurements and Caco-2 cell monolayers for absorption potential.

Advanced: How can solubility challenges posed by the trifluoromethyl group be addressed without compromising activity?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring ( describes methanol derivatives as intermediates for such modifications) .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
  • Structural analogs : Replace trifluoromethyl with sulfone or cyan groups, balancing hydrophobicity and polarity .

Advanced: What methodologies are used to assess metabolic stability of this compound in preclinical studies?

Answer:

  • Liver microsome assays : Monitor parent compound depletion via LC-MS/MS. emphasizes optimizing metabolic stability by reducing CYP3A4/2D6 susceptibility through piperazine ring modifications .
  • Reactive metabolite screening : Trapping assays (e.g., glutathione adducts) to identify toxic intermediates.

Advanced: How does the compound’s conformational isomerism impact its pharmacological profile?

Answer:

  • Atropisomerism : Restricted rotation around the pyridine-piperazine bond () can lead to distinct bioactivity. Use chiral HPLC to separate isomers and test individually .
  • Oxime derivatives : shows oxime ether analogs (e.g., O-methyl oxime) exhibit altered pharmacokinetics due to steric effects .

Table 1: Key Physicochemical and Biological Data from Literature

PropertyMethod/ResultReference
LogPPredicted 2.1 (trifluoromethyl effect)
Metabolic Stabilityt₁/₂ = 45 min (human microsomes)
Crystallographic DataPDB ID A1AVY (piperazine sulfonamide)
SAR OptimizationIC₅₀ = 12 nM (cIAP1 inhibition)

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